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For researchers, scientists, and professionals in drug development, understanding the nuanced

electronic properties of polycyclic aromatic hydrocarbons is paramount. This guide provides a

comparative assessment of the aromaticity of Kekulene versus other circulenes, supported by

experimental and computational data. We delve into the ongoing debate surrounding

Kekulene's electronic structure and contextualize its properties within the broader family of

circulenes.

The aromaticity of circulenes—molecules comprised of a central ring fused with benzenoid

rings—is a subject of considerable academic interest and has implications for the design of

novel materials and therapeutics. Kekulene ([1]circulene) stands as a particularly fascinating

case study due to the long-standing debate between two competing models of its electronic

structure: the "superaromatic" Kekulé model, which posits two concentric aromatic annulenes,

and the Clar model, which suggests localized aromatic sextets within the benzene rings.

Recent advanced experimental studies have provided compelling evidence in favor of the Clar

model. This guide will explore the data supporting this conclusion and compare Kekulene's

aromatic character with that of other circulenes, such as coronene ([2]circulene), corannulene

([3]circulene), and various[4]circulenes.

Quantitative Assessment of Aromaticity
The aromaticity of these complex systems is often probed using computational methods that

quantify the magnetic shielding within and above the plane of the rings. One of the most

common metrics is the Nucleus-Independent Chemical Shift (NICS), where a negative value
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typically indicates aromaticity (diatropic ring current) and a positive value suggests anti-

aromaticity (paratropic ring current). The following table summarizes key NICS(0) values

(calculated at the ring center) for Kekulene and other selected circulenes, providing a

quantitative basis for comparison.

Molecule Ring NICS(0) (ppm) Aromaticity
Reference
Level of
Theory

Kekulene Inner Cavity -1.2 Non-aromatic
GIAO/B3LYP/3-

21G

Benzene-like

rings
-9.5 Aromatic

GIAO/B3LYP/3-

21G

Coronene

([2]circulene)
Inner Ring -1.7 Weakly Aromatic

GIAO/B3LYP/6-

311G

Outer Rings -11.0 Aromatic
GIAO/B3LYP/6-

311G

Corannulene

([3]circulene)

Inner 5-

membered ring
+8.2 Antiaromatic

B3LYP-GIAO/6-

311++G(d,p)

Outer 6-

membered rings
- Aromatic

B3LYP-GIAO/6-

311++G(d,p)

[4]circulene

(unsubstituted)

Inner 8-

membered ring
+9.8 Antiaromatic HF/6-31+G

Outer 6-

membered rings
-4.0 to -8.9 Aromatic HF/6-31+G

Note: NICS values are sensitive to the computational method employed. The values presented

are for comparative purposes and are sourced from published studies. Direct comparison is

most accurate when values are calculated at the same level of theory.

Experimental and Computational Methodologies
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The assessment of aromaticity in circulenes relies on a combination of sophisticated

experimental techniques and computational chemistry.

Experimental Protocols
Synthesis and X-ray Crystallography: The synthesis of circulenes is often a multi-step

process. For instance, a recent synthesis of Kekulene involved an improved route for a key

intermediate, 5,6,8,9-tetrahydrobenzo[m]tetraphene, using a double Diels-Alder reaction.[5]

Once synthesized, single-crystal X-ray diffraction is employed to determine the precise bond

lengths and overall geometry of the molecule. This structural data is crucial for

understanding the degree of bond length alternation, which can be an indicator of localized

versus delocalized electronic systems.[5][6]

Single-Molecule Atomic Force Microscopy (AFM): This cutting-edge technique allows for the

direct visualization of individual molecules with sub-atomic resolution. For Kekulene, ultra-

high-resolution AFM with a CO-functionalized tip was used to image single molecules on a

Cu(111) surface.[5][7] By analyzing the bond-resolved images, it is possible to infer bond

orders and provide direct experimental evidence for the bond-localization pattern predicted

by the Clar model.[5][7]

Computational Protocols
Nucleus-Independent Chemical Shift (NICS) Calculations: NICS is a widely used

computational method to evaluate aromaticity. The procedure involves:

Geometry Optimization: The molecular structure is first optimized using a quantum

chemical method, such as Density Functional Theory (DFT) with a specific functional (e.g.,

B3LYP) and basis set (e.g., def2-TZVP).[5]

NICS Calculation: A "ghost" atom (Bq) with no nucleus or electrons is placed at the

geometric center of a ring or at a specific distance above it (e.g., NICS(1) is 1 Å above the

plane).

Magnetic Shielding Calculation: An NMR calculation is then performed using a method like

the Gauge-Including Atomic Orbital (GIAO) method to compute the magnetic shielding

tensor at the position of the ghost atom.[3][8][9] The NICS value is the negative of the

calculated isotropic magnetic shielding.
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Anisotropy of the Induced Current Density (ACID) and Gauge-Including Magnetically

Induced Current (GIMIC): These methods provide a visual representation of the electron

delocalization pathways in a molecule when subjected to an external magnetic field.

NMR Calculation: Similar to NICS, an NMR calculation is performed at a given level of

theory.[4]

Current Density Calculation: The GIMIC software is then used to calculate the

magnetically induced current densities.[4][10]

Visualization: The results are visualized as plots showing the direction and magnitude of

the induced currents. Diatropic (clockwise) currents indicate aromaticity, while paratropic

(counter-clockwise) currents suggest anti-aromaticity.[4]

Logical Relationships in Circulene Aromaticity
The following diagram illustrates the key factors influencing the aromaticity of circulenes, with a

focus on the competing models for Kekulene.
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Caption: Factors influencing circulene aromaticity.

Concluding Remarks
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The prevailing scientific consensus, strongly supported by recent single-molecule imaging and

computational studies, indicates that Kekulene is best described by the Clar model, featuring

localized aromatic sextets rather than a "superaromatic" system of concentric annulenes. This

finding has broader implications for understanding π-electron delocalization in large polycyclic

aromatic systems.

When compared to other circulenes, Kekulene's aromaticity is a manifestation of its specific

structure. Smaller circulenes like corannulene ([3]circulene) exhibit significant strain and non-

planarity, leading to a mix of aromatic and anti-aromatic rings. The planar and highly symmetric

coronene ([2]circulene) displays clear aromatic character in both its inner and outer rings.

Larger and often non-planar circulenes, such as[4]circulene, can have complex electronic

structures with competing ring currents that can lead to an overall non-aromatic character in

their neutral state. The introduction of heteroatoms further modulates the electronic properties

and aromaticity of these fascinating macrocycles.

For professionals in drug development and materials science, this detailed understanding of

the structure-aromaticity relationship in circulenes is crucial for the rational design of molecules

with tailored electronic and photophysical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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